molecular formula C15H17ClN2O2 B11000002 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

Cat. No.: B11000002
M. Wt: 292.76 g/mol
InChI Key: DFRRJQRUQDCHHX-UHFFFAOYSA-N
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Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a carbazole moiety substituted with a chlorine atom and a methoxyacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The key step involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide
  • N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide

Uniqueness

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure, diverse chemical reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

InChI

InChI=1S/C15H17ClN2O2/c1-20-8-14(19)17-13-4-2-3-10-11-7-9(16)5-6-12(11)18-15(10)13/h5-7,13,18H,2-4,8H2,1H3,(H,17,19)

InChI Key

DFRRJQRUQDCHHX-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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